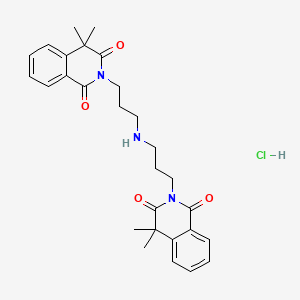
2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its isoquinolinedione core, which is a bicyclic structure containing nitrogen atoms, and its trimethylene linkage, which connects two isoquinolinedione units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Units: The isoquinolinedione units can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Linkage Formation: The trimethylene linkage is introduced by reacting the isoquinolinedione units with a suitable reagent, such as a diamine, under controlled conditions to form the iminobis(trimethylene) linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Zolazepam: A compound with a similar isoquinolinedione core, used as a tranquilizer.
Isoquinoline Derivatives: Other compounds with isoquinoline structures, used in various applications.
Uniqueness
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is unique due to its specific trimethylene linkage and the presence of two isoquinolinedione units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
62658-94-0 |
|---|---|
Molecular Formula |
C28H34ClN3O4 |
Molecular Weight |
512.0 g/mol |
IUPAC Name |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H33N3O4.ClH/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35;/h5-8,11-14,29H,9-10,15-18H2,1-4H3;1H |
InChI Key |
LKTARUONHONULH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


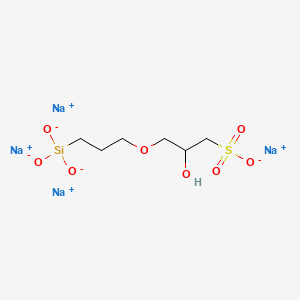
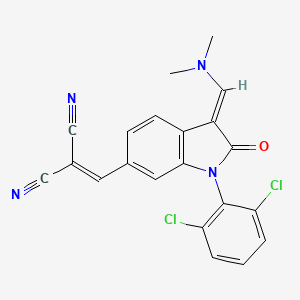
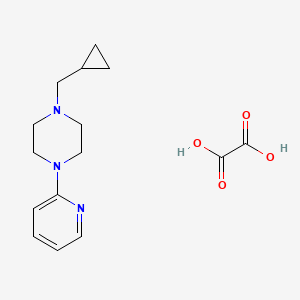

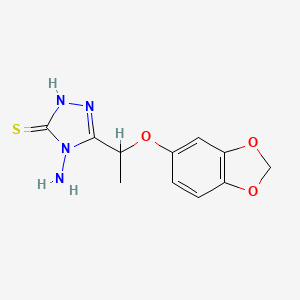

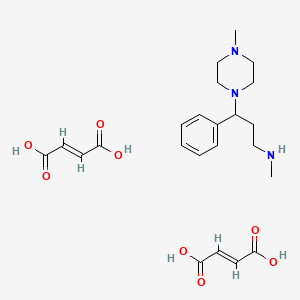
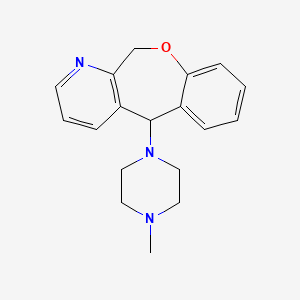
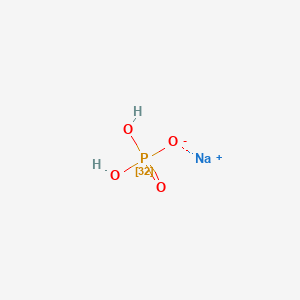

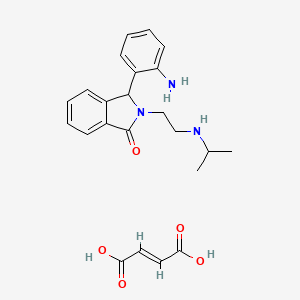
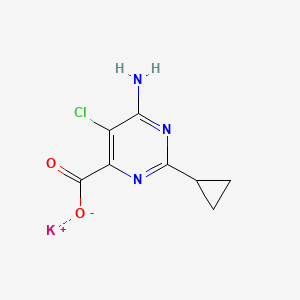
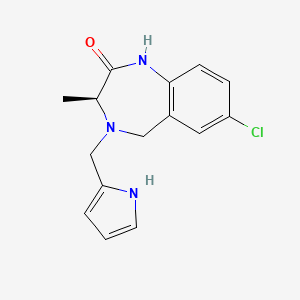
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
